(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-4-pyrazolecarboxaldehyde with 5-[(2-nitrophenoxy)methyl]-2-furaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the pyrazole and furan rings can interact with biological macromolecules, such as proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
- 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-NITROFURYL)-2-PROPEN-1-ONE
- 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2,4-DINITROPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the presence of both a nitrophenyl and a furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(1,3-dimethylpyrazol-4-yl)-3-[5-[(2-nitrophenoxy)methyl]furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-13-16(11-21(2)20-13)18(23)10-9-14-7-8-15(27-14)12-26-19-6-4-3-5-17(19)22(24)25/h3-11H,12H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZMWZETXDWOX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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